molecular formula C12H14O B12081634 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene

Katalognummer: B12081634
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: ZKZKPLWCBIOJBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene is an organic compound that features a benzene ring substituted with a but-3-yn-1-yl group and a methoxymethyl group

Vorbereitungsmethoden

The synthesis of 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene typically involves the alkylation of a benzene derivative with a but-3-yn-1-yl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene derivative, followed by the addition of the but-3-yn-1-yl halide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as halides or amines can replace the methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the methoxymethyl group can undergo nucleophilic substitution. These interactions can affect various molecular pathways, depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene include:

    1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene: This compound has a similar structure but with a different substitution pattern on the benzene ring.

    (3,3-Dimethyl-but-1-ynyl)-benzene: This compound features a similar alkyne group but with different alkyl substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Eigenschaften

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

1-but-3-ynyl-4-(methoxymethyl)benzene

InChI

InChI=1S/C12H14O/c1-3-4-5-11-6-8-12(9-7-11)10-13-2/h1,6-9H,4-5,10H2,2H3

InChI-Schlüssel

ZKZKPLWCBIOJBO-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC=C(C=C1)CCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.